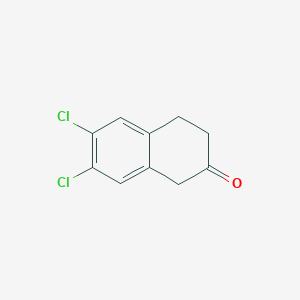

6,7-Dichloro-2-tetralone

Description

Contextualizing the Tetralone Scaffold in Organic Chemistry Research

The tetralone framework, a bicyclic structure composed of a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, is a prominent scaffold in organic chemistry. edu.krd Tetralones, existing as α-tetralone (3,4-dihydro-2H-naphthalen-1-one) and β-tetralone (3,4-dihydro-1H-naphthalen-2-one), are recognized for their reactivity and serve as crucial starting materials for a wide array of compounds. edu.krdsemanticscholar.org Their utility extends to the synthesis of heterocyclic compounds, natural product derivatives, and pharmaceuticals. edu.krdbenthamdirect.com Notably, α-tetralone derivatives are foundational building blocks for therapeutically important molecules, including certain antibiotics, antidepressants, and acetylcholinesterase inhibitors for Alzheimer's disease treatment. benthamdirect.comresearchgate.net The versatility of the tetralone scaffold makes it a subject of continuous interest in the development of new drugs and bioactive molecules. semanticscholar.org

Significance of Dichlorinated Tetralones in Advanced Chemical Synthesis

The introduction of chlorine atoms onto the tetralone scaffold, creating dichlorinated tetralones, significantly influences the molecule's chemical properties and reactivity. This halogenation is a key step in advanced chemical synthesis, providing a platform for creating more complex and functionally diverse molecules. researchgate.netacs.org Dichlorination can alter the electron distribution within the molecule, impacting its reactivity in subsequent reactions and potentially enhancing the biological activity of its derivatives. researchgate.netnih.gov For instance, the presence of chlorine atoms can be a precursor for cross-coupling reactions or other transformations, allowing for the introduction of various functional groups. nih.gov The synthesis of dichlorinated tetralones is therefore a critical area of research, enabling the development of novel compounds with potential applications in medicinal chemistry and materials science. researchgate.net

Scope and Research Objectives for 6,7-Dichloro-2-tetralone

The primary research objective concerning this compound is to explore its potential as a versatile intermediate in organic synthesis. Key areas of investigation include the development of efficient and selective synthetic routes to this compound. A significant focus is placed on its derivatization to produce novel compounds with potential therapeutic applications. For example, it has been used as a precursor in the synthesis of 2-bromo-6,7-dichloro-1-tetralone, a compound investigated for its antitumor properties. google.com Research also aims to understand how the specific placement of the chloro substituents at the 6 and 7 positions influences the reactivity of the ketone and the aromatic ring, thereby guiding the synthesis of targeted molecules.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZIJCXXAGNMFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2CC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403441 | |

| Record name | 6,7-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17556-22-8 | |

| Record name | 6,7-Dichloro-3,4-dihydro-2(1H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17556-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-dichloro-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dichloro 2 Tetralone and Congeneric Systems

Strategies for the Construction of the Tetralone Core

The formation of the bicyclic tetralone structure is a key step in the synthesis of these compounds. Several classical and modern synthetic methods have been developed to achieve this, each with its own advantages and limitations.

Friedel-Crafts Acylation-Cyclization Approaches

A cornerstone in the synthesis of tetralones is the Friedel-Crafts reaction. semanticscholar.org This typically involves a two-step process starting with the acylation of an aromatic compound with a dicarboxylic acid anhydride (B1165640), such as succinic anhydride, followed by an intramolecular cyclization of the resulting γ-aryl-γ-oxobutanoic acid. semanticscholar.orgorgsyn.org The use of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is essential for both steps. orgsyn.orgdokumen.pub

For instance, the synthesis of a tetralone can be initiated by the Friedel-Crafts acylation of a substituted benzene (B151609) derivative. The resulting keto acid is then reduced, and a subsequent intramolecular Friedel-Crafts acylation, often promoted by a strong acid, yields the tetralone ring system. semanticscholar.org While this method is robust and widely applicable, it often requires stoichiometric amounts of the Lewis acid, which can lead to waste and purification challenges. dokumen.pub Modern variations have explored the use of reusable solid acid catalysts like zeolites to create a more environmentally friendly process. dokumen.pub

A specific example involves the reaction of 4-chlorotoluene (B122035) with succinic anhydride under AlCl₃ catalysis to form an intermediate that can be cyclized to a chloro-substituted tetralone. Similarly, 7-chloro-2-tetralone (B97212) can be synthesized from chlorobenzene (B131634) and γ-butyrolactone, where the chloro group directs the cyclization to the desired position.

| Starting Materials | Catalyst/Reagents | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Arylalkyl acid chlorides | 1,1,1,3,3,3-hexafluoro-2-propanol | Intramolecular Friedel-Crafts acylation | Substituted tetralones | organic-chemistry.org |

| 2-Methylanisole, Succinic anhydride | AlCl₃, then acid | Friedel-Crafts acylation, Clemmensen reduction, intramolecular cyclization | Substituted 1-tetralone (B52770) | semanticscholar.org |

| γ-Phenylbutyric acid | H-Beta zeolite | Intramolecular acylation | α-Tetralone | researchgate.net |

| Chlorobenzene, γ-Butyrolactone | HZSM-5 molecular sieve | Gas-solid phase Friedel-Crafts acylation and cyclization | 7-Chloro-2-tetralone |

Radical Cyclization Pathways

Radical cyclizations offer a powerful and often milder alternative to traditional ionic reactions for constructing the tetralone skeleton. semanticscholar.org These methods typically involve the generation of a radical species that undergoes an intramolecular cyclization onto an aromatic ring.

One such approach involves the transition-metal-free radical relay cyclization of vinyl azides with 1,4-dihydropyridines, which proceeds through a 1,5-hydrogen-atom transfer (HAT) to generate α-tetralone scaffolds. rsc.org Another strategy employs the cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN)-mediated cyclization of δ-aryl-β-dicarbonyl compounds to form 2-tetralones. beilstein-journals.org The success of this reaction is dependent on the stability of the resulting cyclohexadienyl radical intermediates. beilstein-journals.org

Photoredox catalysis has also emerged as a valuable tool for initiating radical cyclizations. For example, an organic photoredox catalyst can facilitate an intramolecular arene alkylation using N-(acyloxy)phthalimides as radical precursors to form fused, partially saturated cores. organic-chemistry.org Furthermore, silver-catalyzed intramolecular radical relay cyclizations of α-imino-oxy acids have been developed to access a variety of fused tetralone derivatives. rsc.org

| Precursor Type | Key Reagents/Conditions | Radical Generation/Process | Product Type | Reference |

|---|---|---|---|---|

| Vinyl azides and 1,4-dihydropyridines | Transition-metal-free | 1,5-Hydrogen-atom transfer | α-Tetralones | rsc.org |

| δ-Aryl-β-dicarbonyl compounds | Cerium(IV) ammonium nitrate (CAN) | Single-electron oxidation | 2-Tetralones | beilstein-journals.org |

| α-Imino-oxy acids | Ag(I) catalyst | Decarboxylation and 1,5-HAT | Fused tetralones | rsc.org |

| N-(Acyloxy)phthalimides | 4CzIPN (organic photocatalyst), visible light | Photoredox-initiated radical formation | Fused, partially saturated cores | organic-chemistry.org |

Regioselective Oxidation Techniques (e.g., DDQ-Mediated Processes)

The regioselective oxidation of pre-existing tetrahydronaphthalene skeletons provides a direct route to α-tetralones. acs.orgnih.gov A particularly effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.gov

This method allows for the conversion of various tetrahydronaphthalenes to the corresponding α-tetralones with high regioselectivity. acs.orgnih.gov The reaction is often carried out in refluxing aqueous acetic acid, leading to high yields of the desired product. acs.orgnih.govsemanticscholar.org For instance, the oxidation of tetrahydronaphthalene derivatives derived from Morita–Baylis–Hillman adducts using DDQ furnishes functionalized α-tetralones in yields ranging from 90% to 98%. acs.orgnih.gov The reaction proceeds via the oxidation of the benzylic position of the tetrahydronaphthalene. semanticscholar.org

| Substrate | Oxidizing Agent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Functionalized tetrahydronaphthalenes | DDQ | Aqueous acetic acid, reflux | 90-98% | acs.orgnih.gov |

| Tetrahydronaphthalene with unprotected hydroxyl group | DDQ (2 equiv) | Dioxane, room temperature | 6.3% | acs.org |

| Benzylic C-H bond of a protected intermediate | DDQ | Not specified | Not specified | semanticscholar.org |

Metal-Free and Organocatalytic Routes

In recent years, there has been a significant push towards developing metal-free and organocatalytic methods for tetralone synthesis, driven by the desire for more sustainable and cost-effective processes. thieme-connect.com

One notable metal-free approach involves the carbanion-induced ring transformation of 2H-pyran-2-ones with 1,4-cyclohexanedione (B43130) monoethylene ketal. This reaction, which can be accelerated by ultrasound irradiation, yields highly functionalized spirocyclic ketals that can be subsequently hydrolyzed to 2-tetralones. thieme-connect.com

Organocatalysis has also proven to be a powerful strategy. For example, chiral squaramide catalysts can be used in the asymmetric Tamura cycloaddition of homophthalic anhydrides with nitroolefins to produce highly functionalized 1-tetralones with good to excellent enantioselectivities. acs.org Another organocatalytic approach utilizes combined catalysis to achieve asymmetric γ-allylation of α,β-unsaturated aldehydes, leading to the formation of allylated tetralones. researchgate.net

Ring Transformation Reactions

Ring transformation reactions offer innovative pathways to the tetralone core by rearranging or expanding existing ring systems. A metal-free ring expansion of cyclopropanols bearing a pendant styrene (B11656) moiety can be achieved using a proton-coupled electron transfer (PCET) mechanism enabled by an organic photoredox catalyst. nii.ac.jp This method allows for the selective synthesis of 1-tetralone and 1-benzosuberone (B52882) derivatives.

Another example is the tandem oxidative ring-opening/cyclization of cyclobutanol (B46151) derivatives mediated by Ce(IV) ions. nih.govacs.org This rapid transformation, which can be completed in seconds, provides access to 1-tetralones in good to high yields. nih.govacs.org Silver-catalyzed ring expansion of tertiary cyclobutanols also furnishes a variety of 1-tetralones under mild conditions. rsc.org

Directed Halogenation and Dichlorination Methodologies

The introduction of chlorine atoms onto the tetralone scaffold can be achieved through various halogenation strategies. The regioselectivity of these reactions is crucial for the synthesis of specific isomers like 6,7-dichloro-2-tetralone.

Directed ortho-metalation (DoM) is a powerful technique for the precise installation of halogens. For example, treating a tetralone with a strong base like lithium diisopropylamide (LDA) can deprotonate a specific position, which can then be quenched with a chlorine source such as hexachloroethane (B51795) (C₂Cl₆) to introduce a chloro group.

Electrophilic aromatic substitution is another common method. The ketone group of the tetralone directs incoming electrophiles to the meta position on the aromatic ring. Reagents like thionyl chloride (SOCl₂) or molecular chlorine (Cl₂) in the presence of a Lewis acid can be used for this purpose.

For the synthesis of dichlorinated compounds, palladium-catalyzed coupling reactions have been employed. For instance, a palladium-catalyzed reaction of alkynylsulfones with alkenes can produce dichlorinated vinyl sulfones with excellent regio- and stereoselectivity. researchgate.net While not directly a tetralone synthesis, this highlights a method for introducing two chlorine atoms. The synthesis of specifically this compound would likely involve starting with a dichlorinated aromatic precursor, such as 1,2-dichlorobenzene, and then constructing the tetralone ring, or by developing a highly regioselective dichlorination protocol for the tetralone core.

Stereoselective Synthetic Approaches to Tetralone Derivatives

The demand for enantiomerically pure tetralone derivatives has driven the development of various stereoselective synthetic strategies. These methods are crucial for accessing specific stereoisomers, which often exhibit distinct pharmacological activities.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This strategy has been effectively employed in the synthesis of chiral tetralones. The auxiliary directs the approach of a reactant to one face of the molecule, leading to the formation of a specific stereoisomer. After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse.

One notable example involves the use of oxazolidinone auxiliaries, which have been popularized for their high diastereoselectivity in various transformations, including alkylation and aldol (B89426) reactions. While specific examples for this compound are not prevalent in the reviewed literature, the general principle can be applied. For instance, a chiral auxiliary attached to a precursor of the tetralone could be used to direct a key bond-forming step, thereby establishing the desired stereocenter.

Another approach utilizes chiral sultams, such as Oppolzer's sultam, which are known to provide excellent stereocontrol in a variety of reactions. These auxiliaries have been instrumental in the synthesis of complex natural products and could be adapted for the asymmetric synthesis of substituted tetralones.

Asymmetric catalysis, a more atom-economical approach than the use of stoichiometric chiral auxiliaries, has emerged as a powerful tool for the synthesis of chiral tetralones. This methodology utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

A significant advancement in this area is the use of phase-transfer catalysis (PTC) . This technique is particularly well-suited for industrial applications due to its operational simplicity, mild reaction conditions, and scalability. researchgate.netcrdeepjournal.org In a typical phase-transfer catalyzed reaction, a catalyst, often a chiral quaternary ammonium salt derived from Cinchona alkaloids, facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction occurs. researchgate.netbeilstein-journals.org

Research into the enantioselective alkylation of tetralone derivatives has demonstrated the effectiveness of this approach. For example, the asymmetric alkylation of 1-methyl-7-methoxy-2-tetralone has been achieved using Cinchona alkaloid-derived phase-transfer catalysts, yielding the desired product with good enantioselectivity. beilstein-journals.org The proposed mechanism involves the formation of a chiral ion pair between the catalyst and the enolate of the tetralone, which then directs the approach of the alkylating agent. beilstein-journals.org

| Catalyst Family | Substrate Example | Key Features | Reference |

| Cinchona Alkaloid-Derived Quaternary Ammonium Salts | 1-Methyl-7-methoxy-2-tetralone | Enables enantioselective alkylation under mild, biphasic conditions. The stereochemical outcome is influenced by the structure of the catalyst. | beilstein-journals.org |

| Maruoka Catalysts (C2-Symmetric Spiro Ammonium Salts) | General Ketones | High catalytic activity and enantioselectivity in various alkylation reactions. | crdeepjournal.org |

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create efficient and environmentally friendly synthetic routes. Enzymes, as chiral catalysts, can exhibit exquisite chemo-, regio-, and stereoselectivity under mild conditions.

Ketoreductases (KREDs) are a class of enzymes that have been extensively used for the asymmetric reduction of prochiral ketones to chiral alcohols, which are valuable precursors for chiral tetralones. For instance, the chemoenzymatic synthesis of sertraline, a well-known antidepressant, involves the use of a ketoreductase to selectively reduce a racemic tetralone derivative to a single stereoisomer of the corresponding alcohol with high diastereomeric and enantiomeric excess. This chiral alcohol is then converted to the final product.

Another chemoenzymatic strategy involves the use of lipases for the kinetic resolution of racemic tetralone derivatives. In this process, the enzyme selectively acylates one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method has been successfully applied to the synthesis of chiral 3-aminomethyl-1-tetralones.

The combination of enzymatic reactions with chemical transformations in one-pot or sequential processes offers a powerful approach to streamline the synthesis of complex chiral molecules. researchgate.net

| Enzyme Class | Transformation | Substrate Example | Key Advantages | Reference |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Racemic tetralone precursor for sertraline | High enantioselectivity and diastereoselectivity under mild conditions. | researchgate.net |

| Lipases | Kinetic resolution of alcohols | Racemic 3-hydroxymethyl-1-tetralones | Effective separation of enantiomers. | |

| Laccases/Alcohol Dehydrogenases | Deracemization of allylic alcohols | (Hetero)aromatic secondary allylic alcohols | One-pot, two-step process in aqueous media. | researchgate.net |

Process Optimization and Scalability Considerations in this compound Production

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of various factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability. While specific literature on the process optimization of this compound is limited, general principles of chemical process development can be applied.

A common synthetic route to tetralones is the intramolecular Friedel-Crafts acylation of a suitable precursor, such as a substituted phenylbutyric acid. nih.govrsc.org The optimization of this reaction would involve a systematic study of several parameters:

Catalyst Selection: Lewis acids are typically used to promote the Friedel-Crafts reaction. Screening different Lewis acids (e.g., AlCl₃, FeCl₃, SnCl₄, Bi(OTf)₃) and their loadings is crucial to identify the most active and selective catalyst. nih.govresearchgate.net The use of solid acid catalysts, such as zeolites, could also be explored to simplify catalyst removal and recycling.

Solvent Effects: The choice of solvent can significantly impact the reaction rate, yield, and selectivity. A range of solvents, from non-polar (e.g., dichloromethane, dichloroethane) to more polar aprotic solvents, should be evaluated. The ideal solvent should be inert to the reaction conditions, facilitate product isolation, and have a favorable environmental and safety profile.

Reaction Temperature and Time: Optimizing the reaction temperature and time is essential to maximize the yield of the desired product while minimizing the formation of byproducts. Higher temperatures can accelerate the reaction but may also lead to undesired side reactions.

Work-up and Purification: Developing a simple and efficient work-up procedure is critical for large-scale production. This includes methods for quenching the reaction, removing the catalyst, and isolating the product. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Scalability of the synthesis of this compound presents several challenges. The exothermic nature of the Friedel-Crafts reaction requires careful control of the reaction temperature to prevent runaways. The use of highly corrosive and moisture-sensitive Lewis acids necessitates specialized equipment and handling procedures. Furthermore, the generation of stoichiometric amounts of waste from the catalyst and quenching steps needs to be addressed to develop a green and sustainable process. univpancasila.ac.id

The principles of green chemistry should be integrated into the process development. This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. univpancasila.ac.id For example, developing a catalytic version of the Friedel-Crafts reaction with a recyclable catalyst would be a significant step towards a more sustainable process.

The use of flow chemistry offers a promising alternative to traditional batch processing for the synthesis of this compound. Flow reactors can provide better control over reaction parameters, enhance safety, and facilitate automation and scale-up.

Chemical Reactivity and Transformational Pathways of 6,7 Dichloro 2 Tetralone

Reactivity at the Carbonyl Moiety: Electrophilic and Nucleophilic Additions

The carbonyl group in 6,7-dichloro-2-tetralone is a primary site for both electrophilic and nucleophilic attacks. The electron-withdrawing nature of the oxygen atom polarizes the carbon-oxygen double bond, rendering the carbon atom electrophilic and the oxygen atom nucleophilic.

Electrophilic Additions: In the presence of an acid catalyst, the carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon. libretexts.org This facilitates the attack of weak nucleophiles. For instance, acid-catalyzed hydration leads to the formation of a geminal diol. libretexts.org

Nucleophilic Additions: A wide array of nucleophiles can add to the carbonyl carbon. For example, Grignard reagents and organolithium compounds can introduce alkyl or aryl groups, leading to the formation of tertiary alcohols after an aqueous workup. The reactivity of the carbonyl group also allows for condensation reactions. Base-catalyzed aldol (B89426) condensation with other carbonyl compounds can occur, forming α,β-unsaturated ketones. nih.gov

Furthermore, the ketone can be converted to other functional groups. For instance, it can undergo reduction to the corresponding secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. It can also be transformed into an enamine by reacting with a secondary amine, which can then participate in various alkylation and acylation reactions. researchgate.net

The reactivity of the carbonyl group is summarized in the following table:

| Reaction Type | Reagent | Product |

|---|---|---|

| Electrophilic Addition (Acid-Catalyzed) | H₂O/H⁺ | Gem-diol |

| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |

| Aldol Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated Ketone |

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Enamine Formation | Secondary Amine (e.g., Pyrrolidine) | Enamine |

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. pressbooks.pub The chlorine atoms are ortho, para-directing but deactivating due to their electron-withdrawing inductive effect and electron-donating resonance effect. uomustansiriyah.edu.iq The tetralone ring itself is also a directing group.

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. pressbooks.pubuomustansiriyah.edu.iq This is typically the rate-determining step. Subsequently, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. pressbooks.pubuomustansiriyah.edu.iq

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen atom (e.g., Br, Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst. However, this reaction is prone to carbocation rearrangements and polyalkylation. uomustansiriyah.edu.iq

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) and a Lewis acid catalyst. This reaction is generally more controlled than alkylation.

The presence of the two chlorine atoms deactivates the ring, making these reactions slower compared to unsubstituted benzene. The positions of substitution are directed by the combined effects of the chloro and tetralone substituents.

Selective Transformation of Halogen Substituents

The chlorine atoms on the aromatic ring of this compound can be selectively transformed, although this can be challenging. Nucleophilic aromatic substitution (SNAr) is generally difficult on aryl halides unless activated by strong electron-withdrawing groups. vulcanchem.com However, under specific conditions, such as high temperatures and pressures, or through the use of transition metal catalysts, these transformations can be achieved.

For instance, palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions could potentially be employed to replace the chlorine atoms with other functional groups such as alkyl, aryl, or amino groups. The relative reactivity of the two chlorine atoms might differ, potentially allowing for selective monosubstitution under carefully controlled conditions.

Additionally, reductive dehalogenation can be achieved using various methods, including catalytic hydrogenation or treatment with specific reducing agents. This would lead to the formation of the corresponding monochloro or unsubstituted tetralone derivatives.

Annulation and Cycloaddition Reactions Involving the Tetralone Framework

The tetralone framework of this compound provides a scaffold for the construction of more complex polycyclic systems through annulation and cycloaddition reactions.

Annulation Reactions: Annulation refers to the formation of a new ring onto an existing one. The Hauser-Kraus annulation, for example, involves the reaction of a phthalide (B148349) with a Michael acceptor to form a new six-membered ring. chemrxiv.org While not directly reported for this compound, analogous tetralone systems can participate in such reactions. The enolate of the tetralone can act as a nucleophile in Michael additions, which can be followed by an intramolecular cyclization to build a new ring.

Cycloaddition Reactions: The enamine or enol ether derivatives of this compound can participate in cycloaddition reactions. For example, [4+2] cycloadditions (Diels-Alder reactions) with suitable dienophiles can lead to the formation of bridged bicyclic systems. researchgate.net Similarly, 1,3-dipolar cycloadditions with dipoles like azides or nitrile oxides can be used to construct five-membered heterocyclic rings fused to the tetralone framework. researchgate.net Transition-metal-catalyzed [2+2+2] cycloadditions are another powerful tool for constructing six-membered rings, and while not specifically detailed for this compound, the general methodology is applicable to tetralone-derived unsaturated substrates. nih.gov

Mechanistic Investigations of Rearrangement Reactions

The tetralone scaffold can undergo various rearrangement reactions, often under acidic or thermal conditions.

One notable example is the acid-catalyzed rearrangement of α-phenylcyclobutanones to β-tetralones, which proceeds through a series of steps involving protonation, ring opening, and cyclization. cdnsciencepub.com While this describes the formation of a tetralone, similar carbocation-mediated rearrangements could potentially occur with this compound itself, leading to isomeric structures.

The Cloke-Wilson rearrangement describes the thermal or acid-catalyzed rearrangement of cyclopropyl (B3062369) ketones into dihydrofurans. nih.gov If a cyclopropyl group were introduced at the α-position of the tetralone, this rearrangement could provide a pathway to furan-fused polycyclic systems. nih.gov

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopy is the cornerstone of molecular characterization, probing the interactions of molecules with electromagnetic radiation to reveal details about their structure, functional groups, and electronic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic molecule in solution. Current time information in Bangalore, IN. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. lumenlearning.com

For this compound, ¹H NMR spectroscopy would be used to identify the number and types of hydrogen atoms. The spectrum would be expected to show distinct signals for the two aromatic protons and the six protons on the aliphatic ring. The aromatic protons would appear as singlets in the downfield region, with their specific chemical shifts influenced by the presence of the two chlorine atoms. The aliphatic protons would present as multiplets, corresponding to the three methylene (B1212753) groups (-CH₂-). The protons on the carbon adjacent to the carbonyl group (C3) and those on the benzylic carbon (C4) would have characteristic chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Key expected signals include a downfield resonance for the carbonyl carbon (C=O), signals in the aromatic region for the six carbons of the benzene ring (with the chlorine-substituted carbons showing characteristic shifts), and signals in the aliphatic region for the three methylene carbons.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the molecular puzzle. pressbooks.puborganicchemistrytutor.com A COSY spectrum would reveal which protons are coupled to each other, confirming the sequence of methylene groups in the aliphatic ring. An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to, definitively linking the ¹H and ¹³C assignments. Current time information in Bangalore, IN. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would further delineate the structure by showing correlations between protons and carbons over two or three bonds, for instance, linking the benzylic protons to the aromatic carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Specific experimental data is not available in the cited literature. Values are general predictions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C5-H, C8-H) | 7.0 - 7.5 | s |

| Aliphatic -CH₂- (C1) | 3.5 - 3.7 | s |

| Aliphatic -CH₂- (C3) | 2.7 - 3.0 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Specific experimental data is not available in the cited literature. Values are general predictions.)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C2) | > 200 |

| Aromatic C (quaternary) | 125 - 140 |

| Aromatic CH | 120 - 130 |

| Aliphatic C (C1) | 40 - 50 |

| Aliphatic C (C3) | 35 - 45 |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its molecular vibrations.

In the FT-IR spectrum of this compound, the most prominent and diagnostic absorption band would be the strong C=O (carbonyl) stretching vibration, typically appearing in the range of 1700-1725 cm⁻¹. Other expected signals include aromatic C=C stretching vibrations around 1600 cm⁻¹ and 1480 cm⁻¹, C-H stretching from both the aromatic and aliphatic parts of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C-Cl stretching vibrations in the lower frequency region (typically below 800 cm⁻¹). Analysis of the vibrational spectra, often aided by quantum mechanical calculations, can provide a detailed fingerprint of the molecule. imperial.ac.uk

Table 3: Characteristic Vibrational Frequencies for this compound (Note: Specific experimental data is not available in the cited literature. Values are based on typical functional group frequencies.)

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1700 - 1725 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aromatic C=C | Stretch | ~1600, ~1480 | Medium-Weak |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, through fragmentation patterns, valuable structural information.

For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) would likely show a prominent signal for the protonated molecule, [M+H]⁺. Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum would show three peaks for the molecular ion cluster: an M peak (containing two ³⁵Cl atoms), an M+2 peak (one ³⁵Cl and one ³⁷Cl), and an M+4 peak (two ³⁷Cl atoms), with a relative intensity ratio of approximately 9:6:1.

High-Resolution Mass Spectrometry (HRMS) would provide an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula, C₁₀H₈Cl₂O.

Table 4: Mass Spectrometry Data for this compound

| Technique | Parameter | Expected Value |

|---|---|---|

| Molecular Formula | - | C₁₀H₈Cl₂O |

| Exact Mass | - | 213.9952 |

| ESI-MS | [M+H]⁺ | m/z 215.0025 |

| Isotopic Pattern | [M]⁺ : [M+2]⁺ : [M+4]⁺ | ~9:6:1 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by absorptions from the dichlorinated benzene ring and the carbonyl group. Expected absorptions would include π → π* transitions associated with the aromatic system and a weaker n → π* transition for the non-bonding electrons of the carbonyl oxygen, which is often characteristic of ketones. nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide a wealth of structural information, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate a detailed electron density map, from which the exact positions of all atoms can be determined.

A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the non-aromatic ring and how the molecules pack together in the crystal lattice. Currently, no public crystal structure data for this compound appears to be available in the cited literature.

Conformational Analysis and Stereochemical Assignment

Conformational analysis involves the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. The six-membered aliphatic ring of the tetralone scaffold is not planar and can adopt several conformations, such as a half-chair or an envelope shape. The relative stability of these conformers is determined by factors like torsional strain and steric interactions.

The study of these conformations can be carried out using computational modeling (e.g., Density Functional Theory) and advanced NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. As this compound is achiral, it does not have stereoisomers (enantiomers or diastereomers). However, understanding its preferred conformation is crucial for comprehending its reactivity and potential interactions with biological systems. Detailed conformational analysis specific to this compound is not presently found in the reviewed literature.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net For this compound, DFT calculations would be the foundation for understanding its fundamental chemical properties. These calculations would involve optimizing the molecule's three-dimensional geometry to its lowest energy state and then using this stable structure to compute various electronic properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. chimicatechnoacta.rudntb.gov.ua It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy suggests a greater propensity to donate electrons to an acceptor molecule. acs.org For this compound, the HOMO would likely be localized on the electron-rich aromatic ring or the oxygen atom of the carbonyl group.

LUMO: This orbital is an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons. acs.org The LUMO is often centered on the carbonyl carbon and the adjacent alpha-carbons, which are electrophilic sites.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. nih.govresearchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. chimicatechnoacta.ru Conversely, a small energy gap suggests the molecule is more reactive. researchgate.net

A hypothetical study on this compound would calculate the precise energies of these orbitals and the resulting energy gap, allowing for predictions of its reactivity in various chemical reactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. uni-muenchen.deresearchgate.net It illustrates the charge distribution on the molecule's surface, with different colors representing different electrostatic potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of electrons, such as on the carbonyl oxygen. researchgate.net

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For this compound, positive regions would be expected around the hydrogen atoms. evitachem.com

Green/Yellow Regions: Indicate areas of neutral or near-zero potential. uni-muenchen.de

An MEP map of this compound would clearly identify the nucleophilic (carbonyl oxygen) and electrophilic centers, providing a guide for how the molecule would interact with other reactants. researchgate.net

Prediction of Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. mdpi.comresearchgate.netsemanticscholar.org These global reactivity indices provide a more quantitative measure of the molecule's chemical behavior. chimicatechnoacta.ru

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

Table 1: Key Quantum Chemical Descriptors and their Calculation. These descriptors are calculated from the HOMO and LUMO energies to predict reactivity.

Calculation of these indices for this compound would provide a comprehensive profile of its reactivity, stability, and electronic properties. ajchem-a.com

In Silico Modeling for Structure-Activity Relationship (SAR) Elucidation

In silico modeling is crucial in drug discovery for predicting the biological activity of compounds and understanding their structure-activity relationships (SAR). dntb.gov.uaresearchgate.net For a series of tetralone derivatives, including this compound, these methods could be used to build a model that correlates structural features with a specific biological activity, such as enzyme inhibition. nih.govnih.gov

This process typically involves:

Dataset Assembly: A collection of tetralone analogs with known biological activities is compiled. dtic.mil

Descriptor Calculation: Various molecular descriptors (electronic, steric, hydrophobic) are calculated for each compound.

Model Building: Statistical methods, like Quantitative Structure-Activity Relationship (QSAR), are used to create a mathematical equation linking the descriptors to the biological activity. researchgate.net

Validation: The model's predictive power is rigorously tested.

Such a study would help identify which structural features of the tetralone scaffold are critical for its biological function and guide the design of new, more potent derivatives.

Advanced Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. bham.ac.uk For a flexible molecule like this compound, which has a non-aromatic ring, MD simulations can explore its conformational landscape. semanticscholar.orgacs.org This involves simulating the molecule's behavior in a relevant environment (e.g., water) to see how it folds, flexes, and changes shape. The results can be visualized as a free energy landscape, which maps the different conformations and their relative stabilities. mdpi.com This information is vital for understanding how the molecule might bind to a biological target, as its active conformation may not be its lowest energy state in isolation.

Tabulated Data

Table 1: Physicochemical Properties of 6,7-Dichloro-2-tetralone

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂O |

| Molecular Weight | 215.08 g/mol |

| Appearance | Solid |

| CAS Number | 144830-41-9 |

Table 2: Related Tetralone Compounds and their Significance

| Compound | Significance |

| α-Tetralone | A fundamental building block in the synthesis of various pharmaceuticals and natural products. edu.krdbenthamdirect.com |

| β-Tetralone | An isomer of α-tetralone, also used as a precursor in organic synthesis. edu.krd |

| 7-Methoxy-2-tetralone | An intermediate used in the synthesis of dopamine (B1211576) receptor ligands. nih.gov |

| 2-Bromo-6,7-dichloro-1-tetralone | A derivative investigated for its potential antitumor properties. google.com |

Conclusion

Applications of 6,7 Dichloro 2 Tetralone in Medicinal Chemistry and Biological Sciences

Role of Tetralone Scaffolds as Pharmacophores in Drug Discovery

The tetralone framework is a fundamental building block in the synthesis of numerous pharmacologically active compounds. nih.govresearchgate.net Its structural rigidity and the presence of a ketone group provide a versatile platform for chemical modifications, enabling the design of molecules that can interact with various biological targets. nih.goveurekaselect.com The benzo-fused cyclohexanone (B45756) system is found in several natural products and serves as a crucial intermediate in the synthesis of compounds with a broad spectrum of bioactivities, including antitumor, antibacterial, and central nervous system (CNS) effects. nih.govresearchgate.net

The significance of the tetralone scaffold is underscored by its presence in clinically used drugs and numerous investigational agents. For instance, α-tetralone is a key precursor in the synthesis of the antidepressant sertraline. researchgate.net The adaptability of the tetralone ring system allows it to be incorporated into diverse molecular architectures, leading to the discovery of novel therapeutic agents for a range of diseases. eurekaselect.comedu.krd The exploration of tetralone derivatives continues to be an active area of research, with a focus on creating libraries of compounds for high-throughput screening and identifying new lead structures for drug development. researchgate.net

Evaluation of Anticancer and Antiproliferative Activities of Tetralone Derivatives

Derivatives of the tetralone scaffold have demonstrated significant potential as anticancer and antiproliferative agents. researchgate.neteurekaselect.com The core structure can be modified to enhance cytotoxicity against various cancer cell lines. Research has shown that the introduction of different substituents on the tetralone ring system can profoundly influence its antitumor properties. researchgate.net

For example, certain α,β-unsaturated carbonyl-based tetralone derivatives have been investigated for their anticancer potential. researchgate.net The reactivity of the enone system makes these compounds susceptible to nucleophilic attack by biological macromolecules, which can lead to cell death. The strategic placement of functional groups on the aromatic ring and the cyclohexanone moiety plays a crucial role in modulating the potency and selectivity of these compounds.

Elucidation of Molecular Mechanisms of Action (e.g., Enzyme Inhibition, DNA Intercalation)

The anticancer effects of tetralone derivatives are exerted through various molecular mechanisms. One key mechanism is the inhibition of enzymes that are critical for cancer cell survival and proliferation. For instance, some tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a protein that plays a role in inflammation and tumorigenesis. nih.gov By inhibiting the tautomerase activity of MIF, these compounds can modulate inflammatory responses and potentially impede tumor growth. nih.gov

Another proposed mechanism of action for certain tetralone derivatives is their ability to intercalate into DNA. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The planar aromatic portion of the tetralone scaffold is well-suited for insertion between the base pairs of the DNA double helix.

Structure-Activity Relationship (SAR) Studies for Optimizing Antitumor Potency

Structure-activity relationship (SAR) studies are instrumental in guiding the optimization of tetralone-based anticancer agents. These studies systematically explore how modifications to the chemical structure of a compound affect its biological activity. For tetralone derivatives, SAR studies have provided valuable insights into the features required for potent antitumor activity.

For example, the nature and position of substituents on the aromatic ring have been shown to be critical. The presence of electron-withdrawing or electron-donating groups can influence the electronic properties of the molecule and its ability to interact with biological targets. Similarly, modifications to the cyclohexanone ring, such as the introduction of double bonds or additional functional groups, can impact the compound's conformation and reactivity, thereby affecting its anticancer potency. The analysis of SAR data helps medicinal chemists to design new analogs with improved efficacy and selectivity.

Assessment of Antimicrobial Properties (Antibacterial and Antifungal)

In addition to their anticancer potential, tetralone derivatives have also been investigated for their antimicrobial properties. researchgate.neteurekaselect.com The versatile tetralone scaffold has been used to develop compounds with activity against a range of bacterial and fungal pathogens. eurekaselect.com

For instance, certain 2-bromo-1-tetralone (B83307) derivatives, including 2-bromo-6,7-dichloro-1-tetralone, have been shown to possess antifungal activity, particularly against Trichophyton microorganisms. google.com The development of new antimicrobial agents is a critical area of research due to the growing threat of antibiotic resistance. The exploration of novel chemical scaffolds like tetralone offers a promising avenue for the discovery of new drugs to combat infectious diseases.

Neuropharmacological Investigations of Tetralone Derivatives

The tetralone scaffold has a significant history in the development of agents targeting the central nervous system. researchgate.neteurekaselect.com Its structural features allow for the design of molecules that can cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters. researchgate.net

The versatility of the tetralone core has led to the synthesis of compounds with potential applications in treating a variety of neurological and psychiatric disorders. researchgate.net These investigations often focus on modulating the activity of key CNS targets to achieve therapeutic effects.

Design of Dopaminergic Agents and Receptor Ligands

A key area of neuropharmacological research involving tetralone derivatives has been the design of dopaminergic agents. dntb.gov.ua These compounds are designed to interact with dopamine (B1211576) receptors, which are implicated in a wide range of physiological and pathological processes, including movement, cognition, and addiction.

For example, derivatives of 2-aminotetralin, which can be synthesized from tetralone precursors, have been investigated as ligands for dopamine D2 and D3 receptors. dntb.gov.ua The substitution pattern on the aromatic ring of the tetralone scaffold is a critical determinant of the compound's affinity and selectivity for different dopamine receptor subtypes. The development of selective dopamine receptor ligands is a key objective in the design of new treatments for conditions such as Parkinson's disease and schizophrenia.

Inhibition of Acetylcholinesterase

Derivatives of tetralone, the foundational structure of 6,7-Dichloro-2-tetralone, have been identified as effective inhibitors of acetylcholinesterase (AChE). researchgate.netnih.gov AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission. nih.gov

Research into various tetralone derivatives has demonstrated their potential in this area. For example, certain tacrine-based tetralone hybrids have shown significant inhibitory activity against AChE. nih.govresearchgate.net Specifically, a series of compounds combining the 5,6-dimethoxy-2-[(4-piperidinyl)methyl]-1-idanone moiety of donepezil (B133215) with 6-chlorotacrine resulted in highly potent human acetylcholinesterase (hAChE) inhibitors. nih.gov These hybrid molecules not only demonstrated strong inhibition of the enzyme but also significantly inhibited the aggregation of beta-amyloid, a key pathological hallmark of Alzheimer's disease. nih.gov

The structural features of these tetralone derivatives, such as the presence of a pentyl chain with an amino group, have been shown to facilitate better interaction with the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This interaction enhances the inhibitory effect on AChE-induced aggregation of beta-amyloid. nih.gov

| Compound/Derivative | Key Structural Features | Observed Activity | Reference |

| Tacrine-based tetralone hybrids | Combination of tacrine (B349632) and tetralone scaffolds | Potent acetylcholinesterase inhibitors | nih.govresearchgate.net |

| Donepezil-tacrine hybrids | 5,6-dimethoxy-2-[(4-piperidinyl)methyl]-1-idanone and 6-chlorotacrine moieties | High potency as hAChE inhibitors and inhibition of beta-amyloid aggregation | nih.gov |

| Tetralone with pentyl amino chain | 5-carbon alkyl chain with an amino moiety | Improved contact at the peripheral anionic site (PAS) of AChE | nih.gov |

This table provides illustrative examples and is not exhaustive.

Potential in Antidepressant and Anti-Parkinsonian Therapies

The tetralone scaffold is a core component of several molecules investigated for their potential in treating central nervous system (CNS) disorders, including depression and Parkinson's disease. google.com The mechanism of action for many antidepressant drugs involves the inhibition of monoamine reuptake, such as dopamine and norepinephrine, from the synaptic cleft. google.com This action increases the concentration of these neurotransmitters at the postsynaptic receptors, which is beneficial in treating depression. google.com

Novel tetralone-based amines have been developed and studied for their ability to inhibit the reuptake of one or more monoamines. google.com These compounds are being explored for their therapeutic potential in a range of CNS disorders, including major depressive disorder and Parkinson's disease. google.com For instance, the synthesis of (±)-indatraline, a known antidepressant, utilizes an intermediate derived from a tetralone structure. researchgate.net

In the context of Parkinson's disease, a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons, D3 receptor preferring agonists have shown promise for neuroprotective therapy. nih.gov Research has focused on creating hybrid compounds that include a tetralin moiety, the reduced form of a tetralone. Structure-activity relationship studies of these novel hybrid series have identified lead molecules with preferential agonist activity for the D3 receptor. nih.gov Certain lead compounds from these studies have demonstrated significant in vivo activity in animal models of Parkinson's disease. nih.gov

| Compound Class | Target/Mechanism of Action | Potential Therapeutic Application | Reference |

| Tetralone-based amines | Monoamine reuptake inhibition (e.g., dopamine, norepinephrine) | Depression, ADHD, Parkinson's disease | google.com |

| (±)-Indatraline intermediate | Precursor to an antidepressant | Depression | researchgate.net |

| Hybrid compounds with tetralin moiety | D3 receptor preferring agonist | Parkinson's disease | nih.gov |

This table provides illustrative examples and is not exhaustive.

Anti-inflammatory and Immunomodulatory Effects (e.g., MIF Tautomerase Inhibition)

Derivatives of tetralone have been shown to exhibit anti-inflammatory and immunomodulatory effects, notably through the inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. nih.govnih.gov MIF is a pro-inflammatory cytokine that plays a significant role in the immune response. nih.gov It possesses a unique tautomerase enzymatic activity that is linked to its various functions, and inhibiting this activity can block its pro-inflammatory effects. nih.gov

Studies have demonstrated that certain E-2-arylmethylene-1-tetralones and their heteroanalogues can effectively bind to the active site of MIF and inhibit its tautomeric functions. nih.gov This inhibition can lead to a reduction in inflammatory macrophage activation. nih.govnih.gov Specifically, some of these tetralone derivatives have been observed to markedly inhibit the production of reactive oxygen species (ROS) and nitrite (B80452), as well as the activation of NF-κB and the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and CCL-2. nih.govnih.gov These findings suggest that tetralone derivatives can regulate macrophage activation and may influence thermal changes during severe systemic inflammation. nih.gov MIF and its homolog, D-dopachrome tautomerase (DDT), are considered promising therapeutic targets in various diseases, including cancer, due to their role in promoting pro-tumorigenic phenotypes. mdpi.com

| Compound Class | Target | Key Findings | Reference |

| E-2-arylmethylene-1-tetralones and heteroanalogues | MIF tautomerase | Inhibition of MIF tautomeric functions, reduced inflammatory macrophage activation. | nih.govnih.gov |

| Selected tetralone derivatives | Macrophage activity | Markedly inhibited ROS and nitrite production, NF-κB activation, and expression of TNF-α, IL-6, and CCL-2. | nih.govnih.gov |

This table provides illustrative examples and is not exhaustive.

Modulation of Vitamin D Metabolism via CYP24A1 Inhibition

Tetralone derivatives have been investigated for their ability to modulate vitamin D metabolism through the inhibition of the enzyme CYP24A1. nih.gov CYP24A1 is a key enzyme in the catabolism of vitamin D, responsible for neutralizing the active form, 1,25-dihydroxyvitamin D3 (1,25-D3), and thereby controlling its concentration in tissues. nih.govmdpi.com The upregulation of CYP24A1 is observed in certain diseases, and its inhibition is a potential therapeutic strategy to enhance the effects of vitamin D. mdpi.com

While azole compounds are known inhibitors of CYP24A1, tetralones offer a different mechanism of action that can lead to greater selectivity. nih.gov Instead of binding to the heme iron in the enzyme's active site, tetralones interact with the active site through hydrogen bonds and van der Waals forces. nih.gov Research has involved the synthesis of new 2-substituted-benzyl-6-methoxy-1-tetralones to explore their CYP24A1 inhibitory activity. nih.gov

Studies have shown that inhibiting CYP24A1 can enhance the anti-proliferative effects of 1,25-D3 in cancer cells. nih.gov For example, a novel tetralone compound, KD-35, was found to effectively stimulate the anti-proliferative effect of 1,25-D3 in a colorectal cancer cell line. nih.gov By inhibiting this inactivating enzyme, the amount of active vitamin D required to elicit its anti-tumor effects could potentially be reduced, which may help in avoiding hypercalcemia. nih.gov The regulation of CYP24A1 is complex, being influenced by factors such as 1,25(OH)2D3, parathyroid hormone (PTH), and fibroblast growth factor 23 (FGF23). mdpi.com

| Compound Class/Derivative | Mechanism of Inhibition | Potential Therapeutic Effect | Reference |

| 2-substituted-benzyl-6-methoxy-1-tetralones | Interaction with the active site via hydrogen bonds and van der Waals forces | Inhibition of CYP24A1, modulation of vitamin D metabolism | nih.gov |

| KD-35 | CYP24A1 inhibition | Stimulation of the anti-proliferative effect of 1,25-D3 in colorectal cancer cells | nih.gov |

This table provides illustrative examples and is not exhaustive.

Investigation of Antioxidant and Antidiabetic Activities

The therapeutic potential of various natural and synthetic compounds, including those with a tetralone-like structure, is often evaluated for antioxidant and antidiabetic properties. frontiersin.orgresearchgate.netnih.gov Persistent hyperglycemia in diabetes is linked to increased oxidative stress, which contributes to cellular and molecular damage and exacerbates disease-related complications. nih.gov

One of the key strategies for managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. frontiersin.orgsemanticscholar.org By inhibiting these enzymes, the rate of glucose absorption can be slowed down. Many plant extracts and polyherbal formulations are screened for their ability to inhibit these enzymes. frontiersin.orgresearchgate.netnih.gov

Antioxidant activity is commonly assessed using assays such as the DPPH radical scavenging activity and the ferric reducing antioxidant power (FRAP) assay. nih.gov Compounds with antioxidant properties can help to mitigate the oxidative stress associated with diabetes. nih.gov The investigation into the antioxidant and antidiabetic activities of various compounds often reveals a correlation between their phenolic and flavonoid content and their biological activity. frontiersin.orgresearchgate.net While direct studies on this compound's antioxidant and antidiabetic activities are not specified in the provided context, the broader class of tetralones and related phenolic compounds are frequently subjects of such investigations.

| Activity | Common In Vitro Assays | Purpose | Reference |

| Antidiabetic | α-Amylase inhibition assay, α-Glucosidase inhibition assay | To measure the inhibition of carbohydrate-hydrolyzing enzymes, indicating potential to manage postprandial hyperglycemia. | frontiersin.orgnih.govsemanticscholar.org |

| Antioxidant | DPPH (2,2-di-phenyl-1-picrylhydrazyl) radical scavenging capacity assay, Ferric Reducing Antioxidant Power (FRAP) assay | To evaluate the capacity of a compound to neutralize free radicals and reduce oxidative stress. | frontiersin.orgnih.gov |

This table provides illustrative examples and is not exhaustive.

6,7 Dichloro 2 Tetralone As a Versatile Synthetic Intermediate

Precursor in Natural Product Total Synthesis

The tetralone subunit is a crucial structural component in a variety of natural products. researchgate.net The synthesis of these natural products often involves strategic transformations of tetralone derivatives. semanticscholar.org

Synthesis of Complex Alkaloids and Terpenoids

Tetralones serve as key intermediates in the synthesis of various compounds, including alkaloids that have demonstrated antitumor and anticancer properties. researchgate.net While the direct synthesis of complex alkaloids and terpenoids from 6,7-dichloro-2-tetralone is not extensively detailed in the provided search results, the broader family of tetralones is established as crucial for this purpose. Terpenes, which are composed of isoprene (B109036) units, are a diverse group of natural products with applications in medicine and industry. nih.gov The synthesis of terpenoids, which are terpenes with additional functional groups, often utilizes complex cyclic precursors. nih.gov For instance, chemoenzymatic total synthesis of optically active terpenoids has been achieved using a tetralone scaffold. semanticscholar.org

| Product Class | Role of Tetralone | Reference |

| Alkaloids | Intermediate with antitumor and anticancer activity | researchgate.net |

| Terpenoids | Scaffold for chemoenzymatic synthesis | semanticscholar.org |

Formation of Lignans (B1203133) and Related Biologically Active Compounds

Lignans are a class of natural products formed from the dimerization of two phenylpropanoid units and exhibit significant structural diversity and a wide range of biological activities, including antioxidant and anticancer properties. mdpi.comnih.govresearchgate.net Aryldihydronaphthalene (ADHN) lignans are an important subtype, and their synthesis often relies on precursors that can form the characteristic dihydronaphthalene core. nih.gov The oxidation of tetrahydronaphthalenes is a key method for producing α-tetralone derivatives, which can be further elaborated into lignan-like structures. acs.org For example, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a reagent used to facilitate the benzylic functionalization of lignans. mdpi.com

| Compound Class | Synthetic Utility of Tetralone-related Structures | Key Reagents/Reactions |

| Lignans | Precursors to aryldihydronaphthalene (ADHN) core | Oxidation of tetrahydronaphthalenes |

| Naphthalene-type lignans | Benzylic dehydrogenation of lignan (B3055560) structures | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

Building Block for Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and are present in a vast number of pharmacologically active compounds. univpancasila.ac.idsigmaaldrich.com Tetralone derivatives are valuable starting materials for synthesizing a range of heterocyclic compounds. researchgate.net The reactivity of the ketone group and the aromatic ring in this compound allows for various cyclization and condensation reactions to form diverse heterocyclic systems. This includes the synthesis of nitrogen, sulfur, and oxygen-containing heterocycles. univpancasila.ac.id For example, tetralones can be used to prepare fused heterocyclic systems like carbolines and thienoindoles through reactions involving aryl azides. acs.org

| Heterocycle Type | Synthetic Approach from Tetralones |

| Nitrogen-containing heterocycles | Condensation reactions, synthesis of carbolines |

| Sulfur-containing heterocycles | Thienannulation reactions |

| Oxygen-containing heterocycles | Ring-closing reactions involving the ketone |

Applications in the Synthesis of Steroidal Analogues

This compound and its derivatives are valuable precursors in the synthesis of steroidal analogues. The tetralone core represents the C and D rings of the steroid nucleus, which can be elaborated to construct the full steroidal framework. rsc.org For instance, condensation reactions of bicyclic hydroxy-ketones, which are derived from tetralones, with cyclohexanecarboxylic acid derivatives (representing the A ring) have been used to create seco-steroids. rsc.org The synthesis of novel steroidal spiro heterocycles with potential antiproliferative activity has also been achieved using steroidal ketones as starting materials, highlighting the versatility of ketone-containing scaffolds in steroid chemistry. researchgate.net

| Steroidal Analogue Type | Synthetic Strategy Involving Tetralone-like Scaffolds |

| Seco-steroids | Condensation of bicyclic hydroxy-ketones with A-ring precursors |

| Steroidal spiro heterocycles | Cyclization reactions on steroidal ketones |

Development of Novel Pharmaceutical and Agrochemical Candidates

The tetralone scaffold is a key feature in many therapeutically functional compounds, including antibiotics, antidepressants, and acetylcholinesterase inhibitors for treating Alzheimer's disease. researchgate.netresearchgate.net The substitution pattern on the tetralone ring can be modified to develop new drug candidates with a wide spectrum of bioactivities. researchgate.net For instance, fluorinated tetralone derivatives have been synthesized and studied for their unique structural features and potential bioactivity, as fluorine can enhance the medicinal properties of molecules. researchgate.net The development of new synthetic methodologies, often driven by transition metal catalysis, is crucial for creating complex pharmaceutical structures from simpler building blocks like tetralones. uniurb.it Quinazoline and quinazolinone derivatives, which can be synthesized from precursors with similar functionalities to tetralones, exhibit a broad range of pharmacological activities, including anticancer, antibacterial, and antifungal properties. nih.gov

| Application Area | Role of Tetralone Scaffold | Examples of Bioactive Derivatives |

| Pharmaceuticals | Core structure for various therapeutic agents | Antibiotics, antidepressants, acetylcholinesterase inhibitors |

| Agrochemicals | Foundation for developing new bioactive compounds | Herbicidal and insecticidal compounds |

Future Research Directions and Emerging Paradigms for 6,7 Dichloro 2 Tetralone

Innovation in Sustainable and Efficient Synthetic Methodologies

The synthesis of tetralones has traditionally involved methods like Friedel–Crafts acylation and Robinson annulation. nih.gov However, these often require harsh conditions, multiple steps, or environmentally unfriendly reagents. rsc.org The future of synthesizing 6,7-Dichloro-2-tetralone lies in the adoption of greener, more efficient chemical processes that minimize waste and enhance economic viability. univpancasila.ac.id

Emerging strategies focus on sustainability by utilizing clean energy sources and improving atom economy. rsc.org Key areas for future development include:

Catalytic Oxidation: Modern methods for producing α-tetralones involve the regioselective oxidation of the corresponding tetrahydronaphthalenes. An efficient approach utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent in aqueous acetic acid, achieving high yields of 90-98%. nih.govacs.org Future research could optimize similar oxidation reactions for dichlorinated tetralin precursors to improve the synthesis of this compound.

Photocatalysis: Visible light-driven photocatalysis offers a sustainable pathway to tetralone synthesis. For instance, a direct synthesis of 4-aryl tetralones from aromatic alkenes and oxygen has been developed using an organic dye as a photocatalyst, representing a facile and environmentally sound platform. rsc.org Exploring photocatalytic cyclizations could lead to novel and efficient routes for the 6,7-dichloro-substituted scaffold.

Flow Chemistry: Continuous-flow reactors provide superior control over reaction parameters such as temperature and mixing, which can increase yields and purity. A pilot-scale study on 7-Chloro-2-tetralone (B97212) synthesis demonstrated that using a continuous-flow reactor increased yield while significantly reducing energy consumption. Applying continuous-flow technology to the synthesis of this compound could enhance scalability and process safety.

| Synthetic Method | Key Reagents/Conditions | Advantages | Potential for this compound |

|---|---|---|---|

| Regioselective Oxidation | DDQ, aqueous acetic acid, reflux | High yields (90-98%), high regioselectivity. nih.govacs.org | Adaptable for oxidation of a dichlorinated tetralin precursor. |

| Visible-Light Photocatalysis | Organic dye photocatalyst, O₂, room temperature | Uses clean energy, environmentally benign, simple conditions. rsc.org | Potential for novel, green cyclization strategies. |

| Continuous-Flow Reaction | Continuous stirred-tank reactors (CSTRs) | Improved yield, reduced energy use, enhanced safety and scalability. | Ideal for large-scale, reproducible production. |

Advanced Computational Studies for Predictive Design and Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and guiding synthetic efforts. For this compound, advanced computational studies can provide critical insights into its reactivity, spectroscopic properties, and interactions with biological targets, thereby minimizing trial-and-error experimentation.

Future research should leverage the following computational approaches:

Density Functional Theory (DFT) Calculations: DFT can be employed to map electron density distributions and frontier molecular orbitals (HOMO-LUMO), which helps in predicting the reactivity of this compound in novel reactions. It is also a powerful tool for resolving ambiguities in spectroscopic data, such as NMR shifts, by comparing experimental results with computational predictions.

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D QSAR modeling can establish a correlation between the structural features of this compound derivatives and their biological activity. By identifying key electrostatic and steric descriptors, these models can guide the design of new analogues with enhanced potency. researchgate.net

Molecular Docking: To explore the therapeutic potential of this compound, automated docking studies can simulate its binding to the active sites of various enzymes and receptors. tandfonline.com Such studies have been used to propose binding modes for tetralone derivatives with targets like monoamine oxidase (MAO) and can help identify the most promising biological targets for future investigation. acs.org

Identification of Novel Biological Targets and Therapeutic Applications

The tetralone scaffold is a versatile pharmacophore found in compounds with a broad spectrum of biological activities, including anticancer, antidepressant, and antimicrobial properties. researchgate.netindexcopernicus.comresearchgate.net A key future direction for this compound is the systematic exploration of its biological activity profile to identify novel therapeutic applications. The dichloro substitution pattern may confer unique properties and potencies.

Promising areas for investigation include:

Metabolic Disorders: Tetralone derivatives have been identified as potent and selective inhibitors of Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, making them potential treatments for metabolic diseases. nih.gov Investigating the inhibitory activity of this compound against DGAT1 could open a new therapeutic avenue.

Inflammation and Immunity: Certain E-2-arylmethylene-1-tetralones act as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, by binding to its tautomerase active site. nih.gov Given the role of MIF in various inflammatory diseases, this compound and its derivatives should be screened for similar inhibitory activity.

Oncology: Derivatives of tetralin are found in clinically used anticancer drugs. nih.gov Research has shown that various tetralone derivatives exhibit antiproliferative effects against cancer cell lines and can inhibit enzymes like cytochrome P450 (CYP26A1), which is involved in retinoic acid metabolism. acs.org The cytotoxic potential of this compound should be evaluated against a panel of human cancer cell lines.

Infectious Diseases: Tetralone derivatives have demonstrated notable antibacterial and antifungal activity. nih.govacs.orgmdpi.com The specific 6,7-dichloro substitution pattern could enhance antimicrobial efficacy, warranting screening against a broad range of pathogens, including multi-drug resistant strains. mdpi.com